molecular formula C7H9NO B1265707 3-Amino-4-methylphenol CAS No. 2836-00-2

3-Amino-4-methylphenol

Cat. No. B1265707
CAS RN: 2836-00-2
M. Wt: 123.15 g/mol
InChI Key: NUNAWQZKZVVELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Amino-4-methylphenol and related compounds has been explored through various chemical routes. For instance, compounds with similar structures have been synthesized via the Schiff bases reduction route, showcasing the versatility in forming these compounds (Ajibade & Andrew, 2021). Another study discussed the synthesis of 4-Amino-3-nitrophenol from p-aminophenol, highlighting the steps of acetylation, nitration, and hydrolysis as crucial for achieving the desired product, which suggests similar pathways could be applicable for 3-Amino-4-methylphenol (Yan, 2008).

Molecular Structure Analysis

The molecular structure of 3-Amino-4-methylphenol has been the subject of detailed investigation. Studies on related compounds such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol have revealed insights into their asymmetric units and the significance of intermolecular hydrogen bonding in stabilizing these structures (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-4-methylphenol and its derivatives can lead to a variety of products, underpinning the compound's reactivity and functional versatility. For example, the oxidative condensation of 2-amino-4-methylphenol, a closely related compound, was studied, revealing the formation of a complex dihydrophenoxazinone compound, indicative of the potential chemical pathways and reactions 3-Amino-4-methylphenol could undergo (Tomoda et al., 1991).

Physical Properties Analysis

The physical properties of 3-Amino-4-methylphenol derivatives, such as thermal stability and molecular weight, have been examined, providing insight into the material characteristics of these compounds. For instance, the study of poly-2-[(4-methylbenzylidene)amino]phenol explored its thermal degradation and antimicrobial properties, offering a glimpse into the physical properties that 3-Amino-4-methylphenol might exhibit (Baran et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-methylphenol, such as its reactivity with other substances and its role in synthesis pathways, are crucial for understanding its applications in various fields. The synthesis and characterization of related compounds, such as oligo-4-[(pyridine-3-yl-methylene)amino]phenol, highlight the complex interactions and chemical properties that these types of compounds can exhibit, including their antimicrobial activities (Kaya et al., 2006).

Scientific Research Applications

Oxidative Condensation

  • Formation of Dihydrophenoxazinone Compounds : 3-Amino-4-methylphenol undergoes oxidative condensation with human hemoglobin, forming dihydrophenoxazinone compounds. This process is similar to the mechanism of actinomycin synthase which oxidizes related phenol compounds to dihydrophenoxazinone (Tomoda, Arisawa, & Koshimura, 1991).

Synthesis and Characterization

  • Polyphenol Derivatives : 3-Amino-4-methylphenol is used to synthesize polyphenol derivatives, investigating their thermal stability, optical, electrochemical properties, and conductivity. This research explores the effect of the methyl group on these properties (Kaya, Kamaci, & Arican, 2012).
  • 4-Aminophenol Derivatives : The synthesis and characterization of 4-aminophenol derivatives demonstrate their antimicrobial and antidiabetic activities. These compounds also show significant interactions with human DNA, suggesting potential as anticancer agents (Rafique et al., 2022).

Catalytic and Biological Applications

  • Catalytic Activity in Copper(II) Complexes : Binuclear Copper(II) chelates with 3-Amino-4-methylphenol derivatives exhibit catalytic activities, like catecholase and hydrolytic DNA cleavage. These activities are influenced by the structural features of the complexes (Banerjee et al., 2009).
  • Antitumor Activity : Phenoxazine compounds synthesized from 3-Amino-4-methylphenol show antitumor activity against human B cell and T cell lymphoblastoid cell lines. They induce a mix of cell death types, including apoptosis and necrosis (Koshibu-Koizumi et al., 2002).

Sensor Applications

  • Detection of 4-Aminophenol : A study demonstrates the use of 3-Amino-4-methylphenol in the detection of 4-Aminophenol, a biomarker for aniline in urine. This application is vital for monitoring human health and pre-diagnosis (Jin & Yan, 2021).

Structural and Vibrational Studies

  • Structural Analysis : Research on 3- and 4-aminophenol structures and vibrations, including their neutral and ionic ground states, offers insights into their molecular behavior. This information is crucial for understanding their interactions in various applications (Unterberg et al., 2004).

Safety And Hazards

3-Amino-4-methylphenol is a local irritant . When heated to decomposition it emits toxic fumes . It is harmful if swallowed . It may cause irritation of the skin, eyes, and mucous membranes . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

3-Amino-4-methylphenol is a derivative of phenol and is primarily used in the synthesis of dyes and hair colorant .

properties

IUPAC Name

3-amino-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNAWQZKZVVELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Record name 3-AMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19783
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074860
Record name 3-Amino-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. (NTP, 1992), Solid; [CAMEO]
Record name 3-AMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19783
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Amino-p-cresol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11537
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Sublimes (NTP, 1992)
Record name 3-AMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19783
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

3-Amino-4-methylphenol

CAS RN

2836-00-2
Record name 3-AMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19783
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Amino-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2836-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

313 to 315 °F (NTP, 1992)
Record name 3-AMINO-4-METHYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19783
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

70 g of 3-nitro-4-methylphenol, prepared according to German Offenalegungschrift No. 2,213,568, 200 ml of tetrahydrofuran and 2 g of activated Raney nickel catalyst were placed in a Parr bomb. The mixture was shaken for 3.5 hours under 60 p.s.i. hydrogen pressure. The mixture then was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 3-amino-4-methylphenol (3A), as a grey solid, mp: 145°-148° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methylphenol
Reactant of Route 2
3-Amino-4-methylphenol
Reactant of Route 3
3-Amino-4-methylphenol
Reactant of Route 4
3-Amino-4-methylphenol
Reactant of Route 5
3-Amino-4-methylphenol
Reactant of Route 6
3-Amino-4-methylphenol

Citations

For This Compound
45
Citations
KL Cheever, DE Richards, HB Plotnick - Toxicology and Applied …, 1980 - Elsevier
The major route of excretion of 14 C following the administration of a single oral 50 mg/kg dose of ortho-[methyl- 14 C]toluidine hydrochloride to male Sprague-Dawley rats was found to …
Number of citations: 46 www.sciencedirect.com
JF Corbett - Journal of the Chemical Society, Perkin Transactions 2, 1972 - pubs.rsc.org
… Addition of a solution of an equimolar mixture of pphenylenediamine and 3-amino-4-methylphenol to a solution containing 4 molar equivalents of ferricyanide resulted in the …
Number of citations: 11 pubs.rsc.org
H Suzuki, Y Furusho, T Higashi, Y Ohnishi… - Journal of Biological …, 2006 - ASBMB
Grixazone contains a phenoxazinone chromophore and is a secondary metabolite produced by Streptomyces griseus. In the grixazone biosynthesis gene cluster, griF (encoding a …
Number of citations: 76 www.jbc.org
L Zhang, M Xin, H Shen, J Wen, F Tang, C Tu… - Bioorganic & Medicinal …, 2014 - Elsevier
… Condensation of 4-nitrobenzoic acid 4 with 2,6-dimethylaniline, 3-amino-4-methylphenol and 3-amino-4-methylbenzyl alcohol provided intermediates 5, 7 and 10, respectively. …
Number of citations: 26 www.sciencedirect.com
AK Debnath, G Debnath… - Environmental and …, 1992 - Wiley Online Library
… Another unusual feature of this class of compounds is that all but two compounds (3-amino-4-methylphenol and 3,3‘diaminobenzidine) are phenylenediamines. While it is tempting to …
Number of citations: 202 onlinelibrary.wiley.com
M Xin, L Zhang, C Tu, F Tang, J Wen - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
… Treatment of 8a with methyl 3-amino-4-methylbenzoate or 3-amino-4-methylphenol gave intermediates 9a–9b. 9a directly reacted with 3-diethylaminopropylamine under 150C …
Number of citations: 1 www.sciencedirect.com
CJ Cooksey - Biotechnic & Histochemistry, 2016 - Taylor & Francis
Rhodamines were first produced in the late 19 th century, when they constituted a new class of synthetic dyes. These compounds since have been used to color many things including …
Number of citations: 13 www.tandfonline.com
H Holtschmidt, G Oertel - Angewandte Chemie International …, 1962 - Wiley Online Library
… Styrylphosphonic dichloride (21), obtained from styrene and phosphorus pentachloride [12], reacts with 3-amino-4-methylphenol like a trivalent phosphorus halide, although it is a penta…
Number of citations: 11 onlinelibrary.wiley.com
PA Haile, BJ Votta, RW Marquis, MJ Bury… - Journal of medicinal …, 2016 - ACS Publications
… Addition of 3-amino-4-methylphenol under microwave conditions provided analogues 15, 19, and 20. From the 6-iodoquinoine 16, the meta-pyridyl quinoline 17 was formed via a …
Number of citations: 96 pubs.acs.org
SC Burdette, SJ Lippard - Inorganic chemistry, 2002 - ACS Publications
… Following a parallel synthetic scheme to that employed for RF1, the N,N-bis(2-pyridylmethyl)-3-amino-4-methylphenol (8) analogue, which would afford the desired compound, was …
Number of citations: 139 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.